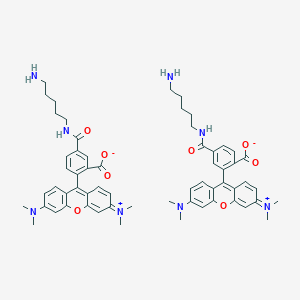

TMR cadaverine

Descripción

Propiedades

IUPAC Name |

4-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate;5-(5-aminopentylcarbamoyl)-2-[3-(dimethylamino)-6-dimethylazaniumylidenexanthen-9-yl]benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C30H34N4O4/c1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)25-16-19(8-11-22(25)30(36)37)29(35)32-15-7-5-6-14-31;1-33(2)20-9-12-23-26(17-20)38-27-18-21(34(3)4)10-13-24(27)28(23)22-11-8-19(16-25(22)30(36)37)29(35)32-15-7-5-6-14-31/h2*8-13,16-18H,5-7,14-15,31H2,1-4H3,(H-,32,35,36,37) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHTKKMBMBAQBKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=C(C=C4)C(=O)NCCCCCN)C(=O)[O-].CN(C)C1=CC2=C(C=C1)C(=C3C=CC(=[N+](C)C)C=C3O2)C4=C(C=CC(=C4)C(=O)NCCCCCN)C(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C60H68N8O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1029.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular and Intracellular Mechanisms Governing Tmr Cadaverine Functionality

Amine Reactivity and Bioconjugation Chemistries for Probe Development

The primary aliphatic amine group of TMR cadaverine (B124047) is the key to its versatility in bioconjugation, allowing for the formation of stable covalent bonds with a variety of functional groups on target molecules. smolecule.combiotium.cominterchim.fr This reactivity is exploited in several chemical and enzymatic strategies to develop fluorescent probes for diverse applications.

Strategies for Covalent Coupling: Carbodiimide-Mediated Linkage and Schiff Base Formation

A common method for labeling molecules with TMR cadaverine involves coupling its primary amine to carboxyl groups. This is frequently achieved using carbodiimide (B86325) chemistry, where a reagent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) activates the carboxyl groups to form a reactive intermediate that readily couples with the amine of this compound, forming a stable amide bond. biotium.cominterchim.fr

Another strategy involves the reaction of this compound's amine with aldehydes or ketones to form a Schiff base. thermofisher.com This reversible linkage can be stabilized through reduction with an agent like sodium borohydride (B1222165) to form a stable amine derivative. thermofisher.com

| Coupling Strategy | Reactants | Resulting Linkage | Key Reagents |

| Carbodiimide-Mediated | This compound (amine) + Target Molecule (carboxyl) | Amide Bond | EDC |

| Schiff Base Formation | This compound (amine) + Target Molecule (aldehyde/ketone) | Schiff Base (reducible to stable amine) | Sodium Borohydride (for reduction) |

Enzymatic Transamidation via Transglutaminase Substrate Activity

This compound serves as a well-established substrate for transglutaminases (TGases), a family of enzymes that catalyze the formation of isopeptide bonds. ulaval.ca Specifically, tissue transglutaminase (TGase2) can incorporate this compound into proteins by forming a covalent bond between the primary amine of this compound and the γ-carboxamide group of a glutamine residue on the target protein. pnas.orgpnas.orgnih.gov This enzymatic labeling is highly specific and has been used to study protein cross-linking and identify TGase substrates in various cellular contexts. ulaval.capnas.orgpnas.org For instance, research has shown that TGase can induce intramolecular cross-linking of the β-amyloid peptide, a process implicated in conformational diseases. nih.gov Studies have also demonstrated that the expression of dual leucine (B10760876) zipper-bearing kinase (DLK) in keratinocytes increases transglutaminase activity, as measured by the incorporation of TMR-cadaverine. ulaval.ca

Integration with Azlactone-Containing Polymeric Systems

This compound can be efficiently integrated into polymeric materials functionalized with azlactone groups. ijsrp.orgnih.gov The primary amine of this compound reacts readily with the azlactone ring in a ring-opening reaction, forming a stable covalent bond without the need for a catalyst or the production of byproducts. nih.govsmith.edu This reaction is rapid and allows for the straightforward functionalization of polymer surfaces and films. ijsrp.orgnih.gov This approach has been used to create fluorescently labeled polymer films and to study the chemical reactivity and uniformity of such materials. ijsrp.orgsmith.edu For example, fluorescence microscopy of nano-imprinted films of azlactone-containing polymers treated with this compound confirms the covalent attachment of the fluorophore to the polymer surface. nih.govsmith.edu

Principles of Fluorescence Resonance Energy Transfer (FRET) in this compound Applications

Fluorescence Resonance Energy Transfer (FRET) is a distance-dependent physical process through which an excited state donor fluorophore transfers energy non-radiatively to a proximal ground-state acceptor molecule. thermofisher.comnih.gov The efficiency of this energy transfer is inversely proportional to the sixth power of the distance between the donor and acceptor, making FRET a sensitive "spectroscopic ruler" for measuring distances on the order of 10-100 Å. thermofisher.comnih.govnih.gov

TMR, the fluorophore in this compound, is a popular choice as a FRET acceptor due to its spectral properties. researchgate.net101.200.202 It is often paired with donor fluorophores like fluorescein (B123965) or NBD. thermofisher.comresearchgate.net For FRET to occur, the emission spectrum of the donor must overlap with the absorption spectrum of the acceptor. thermofisher.com When the donor and acceptor are in close proximity, excitation of the donor leads to a decrease in its own fluorescence and an increase in the sensitized fluorescence of the acceptor. researchgate.net This phenomenon is exploited to study a wide range of biological processes, including protein-protein interactions, conformational changes, and receptor-ligand binding. thermofisher.compicoquant.comresearchgate.net

Table of Common FRET Pairs Involving Tetramethylrhodamine (B1193902) (TMR):

| Donor | Acceptor | Förster Radius (R₀) in Å |

|---|---|---|

| Fluorescein | Tetramethylrhodamine | 55 thermofisher.com |

The Förster radius (R₀) is the distance at which FRET efficiency is 50%. thermofisher.com

Mechanisms of Cellular Uptake and Intracellular Trafficking

The entry of this compound and its conjugates into cells is a critical step for its use in intracellular imaging and labeling. This process is generally mediated by the cell's own internalization machinery.

General Endocytic Pathways and Internalization Dynamics

Cellular uptake of molecules like this compound conjugates often occurs through endocytosis, a process by which cells internalize substances by engulfing them in a vesicle. eurekalert.orgthno.org There are multiple endocytic pathways, including clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis. thno.org The specific pathway utilized can depend on the properties of the molecule being internalized, such as its size and chemical nature.

Studies have shown that TMR-labeled nanogels and polymers are taken up by cells through energy-dependent processes. pnas.orgresearchgate.net For example, TMR-labeled nanogels were observed to be internalized by dendritic cells at 37°C but not at 4°C, indicating an active uptake mechanism. pnas.org Once inside the cell, the internalized vesicles are transported to early endosomes, which act as sorting stations. eurekalert.orgthno.org From there, the cargo can be trafficked to late endosomes and then to lysosomes for degradation, or it can be recycled back to the plasma membrane. eurekalert.org Research on a TMR-labeled polymer dye showed that it preferentially localizes to lysosomes within minutes of incubation. usm.edu Evidence from some studies suggests that filopodia, actin-rich cell surface protrusions, may also play a role in the uptake of TMR-labeled materials. usm.edu

The intracellular fate of TMR-containing molecules can be complex. For instance, a study using a dual-labeled polymer with TMR and a coumarin-based dye found that while the TMR group was retained in lysosomes, the coumarin (B35378) group was cleaved and released into the cytosol. usm.edu This highlights that the trafficking and ultimate localization of this compound conjugates can be influenced by the nature of the molecule to which it is attached.

Subcellular Compartmentalization and Specific Organelle Localization (e.g., Lysosomes, Phagosomes)

Tetramethylrhodamine cadaverine (this compound) serves as a valuable fluorescent probe for investigating the intricate dynamics of subcellular compartments. Its utility as a polar tracer allows for the visualization and tracking of endocytic and phagocytic pathways.

Research indicates that once internalized by cells, compounds associated with this compound can be localized to acidic organelles such as endosomes and lysosomes. The process often begins with endocytosis, where the molecule is engulfed into vesicles. These vesicles, known as phagosomes, subsequently mature and can fuse with lysosomes for degradation of their contents. This pathway has been observed in studies involving nanoparticles, where the nanoparticles are taken up into phagosomes which then merge with lysosomes. umich.edu

The acidic environment of lysosomes is a key factor in the processing of internalized substances. The fusion of autophagosomes with lysosomes is a critical step in the process of autophagy, a cellular quality control mechanism. Studies on autophagy have identified components that are essential for the fusion of autophagosomes to lysosomes, a process that can be visualized using fluorescent probes. nih.gov For instance, the failure of autophagosome-lysosome fusion leads to the accumulation of cellular waste. nih.gov While not directly stating this compound was used in this specific study, it highlights the type of cellular process where a fluorescent tracer like this compound would be instrumental.

The localization of this compound is not exclusive to the lysosomal pathway. In studies of keratinocyte differentiation, the incorporation of this compound has been observed at the plasma membrane, which is the primary location of the enzyme transglutaminase 1 (TG1) in these cells. ulaval.ca This highlights that the subcellular localization of this compound is highly dependent on the cellular processes and enzymatic activities present in the specific cell type being studied.

Interactions with Biological Macromolecules and Cellular Components (e.g., Proteins, Nucleic Acids)

This compound is a versatile tool for studying the interactions and functions of biological macromolecules, primarily due to its reactive primary amine group and fluorescent properties. smolecule.com It is widely employed to label proteins and, to a lesser extent, nucleic acids, enabling the visualization and analysis of their dynamics within the cell. smolecule.cominterchim.fr

The most prominent interaction of this compound is with proteins through enzymatic modification. It serves as a substrate for transglutaminases (TGases), a family of enzymes that catalyze the formation of a covalent bond between the primary amine of this compound and the gamma-carboxamide group of a glutamine residue on a target protein. eurogentec.comaatbio.comaatbio.com This enzymatic labeling is highly specific and has been used to study the activity and localization of TGases in various cell types. For example, increased transglutaminase activity in keratinocytes, stimulated by factors like the Dual Leucine Zipper-bearing Kinase (DLK), has been demonstrated by the increased incorporation of TMR-cadaverine. ulaval.ca This covalent attachment allows for the tracking of the labeled proteins and can be used to investigate protein-protein interactions.

In addition to enzymatic labeling, this compound can be conjugated to proteins and other biomolecules through chemical reactions. Its primary amine can react with activated carboxylic acids, aldehydes, or ketone groups on target molecules to form stable bonds. interchim.freurogentec.com This allows for the fluorescent tagging of a wide range of proteins for various applications, including cellular imaging and tracking of protein localization and dynamics. smolecule.comsmolecule.com

The interaction of this compound with nucleic acids has also been reported. interchim.fr Cadaverine derivatives can be conjugated to nucleic acids, particularly at carboxyl groups on the DNA. interchim.fr Furthermore, amine-reactive dyes can be coupled to amine-derivatized oligonucleotides. thermofisher.com While the labeling of proteins is more common, the ability to attach this compound to nucleic acids provides a means to study their localization and interactions within the cell.

The table below summarizes key research findings on the interaction of this compound with biological macromolecules.

| Macromolecule | Type of Interaction | Enzyme/Method | Research Finding | Reference(s) |

| Proteins | Covalent (Enzymatic) | Transglutaminase (TGase) | This compound acts as a substrate for TGase, allowing for the fluorescent labeling of proteins at glutamine residues. This is used to measure TGase activity and track labeled proteins. | ulaval.caeurogentec.comaatbio.comaatbio.com |

| Proteins | Covalent (Chemical) | EDC-mediated coupling | Can be conjugated to proteins containing carboxylic acid, aldehyde, or ketone groups. | interchim.freurogentec.com |

| α-actin | Covalent Labeling | - | Labeled at Gln41 to facilitate fluorescence microscopy imaging of actin filaments. | nih.gov |

| Nucleic Acids | Covalent Conjugation | Chemical | Cadaverine derivatives can be conjugated to carboxyl groups on DNA. | interchim.fr |

Advanced Research Applications of Tmr Cadaverine in Cellular and Molecular Biology

Real-Time Visualization and Spatiotemporal Dynamics of Cellular Structures and Processes

The fluorescent properties of TMR cadaverine (B124047) make it an excellent tool for live-cell imaging and tracking the dynamics of cellular components and events over time. smolecule.com

TMR cadaverine is instrumental in studying the endolysosomal pathway, a critical route for processing extracellular material. Researchers use this compound to label particles or molecules and track their journey through phagocytosis and subsequent phagosome maturation. Phagocytosis is a fundamental process where cells like macrophages engulf large particles, such as pathogens or cellular debris. wur.nlbiorxiv.orgresearchgate.net The engulfed particle is enclosed within a vesicle called a phagosome, which then undergoes a complex maturation process involving fusion with endosomes and lysosomes to become a phagolysosome. wur.nlresearchgate.netbiorxiv.org This maturation involves a gradual decrease in pH and the acquisition of digestive enzymes. wur.nlresearchgate.net

In studies investigating phagocytosis, synthetic particles such as diamine-acrylamide (DAAM) hydrogel particles are functionalized with this compound for visualization. wur.nlbiorxiv.org This allows researchers to track the engulfment process and the subsequent fate of the particle within the cell. For instance, studies have used this compound-labeled particles to investigate how physical properties of a target, like stiffness, influence its uptake and processing by antigen-presenting cells such as macrophages and dendritic cells. wur.nl

Furthermore, TMR-based probes have a known affinity for the low-pH environment of lysosomes. usm.edu When a TMR-labeled substance is endocytosed, its fluorescence can become concentrated within lysosomes, making it a useful marker for tracking lysosomal localization and function. usm.edu This property has been exploited to understand the uptake and intracellular trafficking of novel drug delivery systems, such as those based on poly(2-vinyl-4,4-dimethyl azlactone) (PVDMA) polymers modified with this compound. usm.edu

The cytoskeleton, composed of protein filaments like actin, provides structural support to cells and is crucial for dynamic processes such as cell motility and division. nih.gov this compound derivatives have been used to probe the mechanical properties of cytoskeletal elements. In one study, actin filaments were labeled with BODIPY this compound-iodoacetamide. nih.gov By applying external force to these labeled filaments and measuring changes in fluorescence, researchers could detect mechanical distortions in the filament structure. nih.gov This application demonstrates the utility of TMR-based probes as "nano strain gauges" to report on the mechanical state of the cytoskeleton. nih.gov

This compound has also been employed to study membrane dynamics. To investigate the mixing and dynamics within hybrid vesicles composed of both lipids and polymers, a fluorescently labeled polymer (PBd-PEO-TMR) was synthesized using this compound. By incorporating this probe into giant hybrid vesicles, researchers could visualize the membrane's properties and understand how different components mix and interact, which is crucial for designing synthetic cell-like structures and drug delivery vehicles.

Organelle-Specific Investigations (e.g., Lysosomal Function, Phagosomal Maturation)

Quantitative Assessment of Biological Barrier Permeability in Preclinical Models

Biological barriers, such as the blood-brain barrier and the blood-retina barrier, are highly selective and protect sensitive tissues. This compound and other small fluorescent cadaverine-based tracers are valuable tools for assessing the integrity of these barriers in preclinical research. preprints.org The principle of the assay is that these small molecules are normally excluded from the protected tissue; their presence in the parenchyma therefore indicates a breach in the barrier's integrity. preprints.org

The blood-brain barrier (BBB) is a specialized system of endothelial cells that strictly regulates the passage of substances from the bloodstream into the central nervous system (CNS). preprints.orgpnas.orgnih.gov Disruption of the BBB is associated with numerous neurological diseases. preprints.orgpnas.org

Fluorescent cadaverine tracers are used to quantitatively assess BBB leakage in animal models. In these experiments, the tracer is administered intravenously, and after a circulation period, the brain tissue is analyzed for fluorescence. preprints.orgpnas.orgnih.gov An increase in fluorescence within the brain parenchyma compared to control animals signifies increased BBB permeability. pnas.orgnih.gov This method has been pivotal in understanding the molecular mechanisms that maintain BBB integrity. For example, research on endothelial sphingosine (B13886) 1-phosphate receptor 1 (S1P1) used Alexa Fluor 555-cadaverine (a 1-kDa tracer) to demonstrate that genetic deletion of S1P1 in endothelial cells leads to a significant, approximately four- to five-fold increase in BBB permeability to small molecules. pnas.orgnih.govresearchgate.net These studies also showed the barrier disruption was size-selective, as larger dextran-TMR tracers (10-kDa and 70-kDa) did not show significant leakage. pnas.orgnih.gov

| Preclinical Model / Condition | Tracer Used | Key Finding | Reference |

|---|---|---|---|

| Endothelial-specific S1pr1 knockout mice (S1pr1iECKO) | Alexa Fluor 555-cadaverine (1 kDa) | Deletion of S1P1 receptor in endothelial cells caused a ~5-fold increase in tracer accumulation in the brain parenchyma, indicating enhanced BBB permeability. | pnas.orgnih.govresearchgate.net |

| Adult-induced endothelial Pdgfb knockout mice (PdgfbiECKO) | Alexa Fluor 555-cadaverine (1 kDa) | Adult-induced loss of PDGFB, leading to pericyte depletion, resulted in increased BBB permeability in aged mice. | diva-portal.org |

| Mice lacking Mfsd2a (Mfsd2a−/−), a key lipid transporter | Alexa Fluor 555-cadaverine (1 kDa) | Mfsd2a knockout mice showed significant BBB leakage, similar to pericyte-deficient models, highlighting the role of specific transport pathways in maintaining barrier function. | ahajournals.org |

Similar to the BBB, the blood-retina barrier (BRB) protects the neural tissue of the retina. pnas.orgnih.gov The same tracer-based methods are used to evaluate its integrity. Studies have shown that factors affecting the BBB often have a similar impact on the BRB. For instance, in the S1pr1 endothelial knockout mice, enhanced leakage of a 3-kDa dextran-TMR tracer was observed in the retinas, mirroring the findings in the brain and confirming the role of S1P1 in maintaining BRB integrity. pnas.orgnih.govresearchgate.net Similarly, studies in adult-induced Pdgfb knockout mice used Alexa Fluor 555-cadaverine to assess the BRB, demonstrating that pericyte loss affects retinal vascular integrity. diva-portal.org

Blood-Brain Barrier (BBB) Permeability Profiling

Enzymatic Activity Profiling and Substrate Engineering

The primary amine on this compound makes it an ideal substrate for certain enzymes, particularly transglutaminases. aatbio.comtenovapharma.combiovalley.fr This property allows researchers to design assays to profile enzymatic activity and to engineer specific molecular probes.

Transglutaminases are enzymes that catalyze the formation of a covalent bond between the amine group of a substrate (like this compound) and a glutamine residue on a protein. tenovapharma.com This reaction, known as transamidation, results in the stable, covalent attachment of the TMR fluorophore to the target protein. aatbio.comtenovapharma.com This principle is widely used to fluorescently label proteins of interest, enabling the detection of transglutaminase activity. interchim.fr

This compound has also been used in substrate engineering for other types of assays. In one example, it was attached to the antibiotic vancomycin (B549263) to create vancomycin-TMR. researchgate.net This engineered substrate was then used in a Förster Resonance Energy Transfer (FRET) assay with a fluorescently labeled Lipid II, the bacterial cell wall precursor. The interaction between vancomycin-TMR and NBD-Lipid II resulted in a detectable FRET signal, allowing for the study of this critical antibiotic-target interaction at the molecular level. researchgate.net Furthermore, fluorescent cadaverine derivatives have been synthesized to act as molecular probes for measuring cell-surface enzymatic oxidation of amines in marine environments. nih.gov

| Enzyme/Process | Assay Principle | Application | Reference |

|---|---|---|---|

| Transglutaminase (TG) | This compound acts as a fluorescent substrate. The enzyme covalently attaches it to target proteins via transamidation. | Labeling and imaging proteins to profile TG activity, which is implicated in various neurodegenerative and dermatological disorders. | aatbio.comtenovapharma.cominterchim.fr |

| Amino Acid Decarboxylase | The enzymatic product (an amine) competes with a fluorescent dye to bind a macrocycle, causing a change in fluorescence. Cadaverine is a product of lysine (B10760008) decarboxylation. | Continuous, label-free monitoring of decarboxylase activity. | instras.com |

| Cell-Surface Amino Acid/Amine Oxidases | Fluorescent cadaverine derivatives act as probes that are enzymatically oxidized, producing a product detectable by HPLC. | Investigating cell-surface enzymatic oxidation pathways and rates in phytoplankton and bacteria. | nih.gov |

| Antibiotic-Target Interaction (Vancomycin/Lipid II) | This compound is conjugated to vancomycin. This engineered molecule is used as a FRET partner with fluorescently labeled Lipid II. | Studying the molecular interaction between the antibiotic vancomycin and its target, Lipid II, in bacterial cell wall synthesis. | researchgate.net |

Transglutaminase Substrate Applications in Protein Labeling

This compound serves as a well-established fluorescent substrate for transglutaminases (TGases), a family of enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the primary amine of a lysine residue. biorxiv.orgnih.gov The primary amine of this compound can substitute for the lysine substrate, allowing the enzyme to covalently attach the fluorescent TMR moiety to a target protein at a specific glutamine residue. tinglab.orginterchim.fr

This enzymatic labeling strategy offers high specificity, as the labeling is directed to glutamine residues that are accessible to the transglutaminase. tinglab.org This method has been employed for site-specific protein labeling both in vitro and on the surface of living cells. tinglab.org For instance, proteins fused with a specific peptide sequence (Q-tag) that is a known substrate for transglutaminase can be selectively labeled with amine-functionalized probes like this compound. tinglab.org This approach has been used to label cell surface proteins to study their function and interactions, such as the dimerization of transcription factors. tinglab.org

The utility of this compound as a transglutaminase substrate is also highlighted in studies of neurodegenerative diseases like Alzheimer's, Parkinson's, and Huntington's disease, where aberrant transglutaminase activity is often implicated. nih.gov The fluorescent labeling of proteins by this compound allows for the detection and monitoring of transglutaminase activity in these pathological processes. nih.gov

A key advantage of this enzymatic labeling is its broad applicability. Guinea pig liver transglutaminase (gpTGase), for example, shows high specificity for its glutamine-containing protein substrate but has a wide tolerance for the structure of the amine-containing substrate, making probes like this compound ideal for these applications. tinglab.org

Investigations into Complex Cellular Processes and Pathophysiological Mechanisms

This compound is employed as a fluorescent label for particles used to study macrophage phagocytosis, the process by which macrophages engulf and eliminate pathogens, cellular debris, and other foreign materials. biorxiv.orgacs.orgnih.gov By labeling target particles, such as polymer-based nanogels or microparticles, with this compound, researchers can visually and quantitatively track their uptake by macrophages. biorxiv.orgacs.org

The stable and bright fluorescence of TMR allows for clear visualization through techniques like confocal microscopy and quantitative analysis via flow cytometry. biorxiv.orgacs.org For example, in one study, TMR-labeled nanogels were used to investigate the in vitro uptake behavior in RAW murine macrophages. acs.org The mean fluorescence intensity (MFI) of the macrophages was measured after incubation with different concentrations of the labeled nanogels. acs.org This allows for a quantitative assessment of the efficiency of phagocytosis.

In some experimental setups, this compound is used in conjunction with another fluorescent dye, such as FITC, which is pH-sensitive. biorxiv.org This dual-labeling strategy helps to distinguish between particles that are merely attached to the cell surface and those that have been fully internalized into the acidic environment of the phagosome, as the FITC fluorescence is quenched at low pH while the TMR fluorescence remains stable. biorxiv.org This provides a more accurate quantification of the internalization step of phagocytosis.

Table 1: Quantitative Analysis of TMR-Labeled Nanogel Uptake by RAW Macrophages

| Nanogel Concentration (µg/mL) | Incubation Time (hours) | Mean Fluorescence Intensity (MFI) | Observation |

|---|---|---|---|

| 10 | 24 | ~600 | Minor increase over basal autofluorescence (~500 MFI) |

| 50 | 24 | ~650 | Minor increase over basal autofluorescence |

| 100 | 24 | ~700 | Weak but detectable increase in MFI |

| 100 | 4 & 24 | N/A | Homogeneous intracellular localization observed via confocal microscopy |

Data sourced from a study on squaric ester-based, pH-degradable nanogels. acs.org

A significant application of this compound is in the study of bacterial cell wall synthesis, a critical process for bacterial survival and a major target for antibiotics. Specifically, this compound is used to create fluorescently labeled vancomycin (vancomycin-TMR). Vancomycin is an antibiotic that binds to the D-Ala-D-Ala terminus of Lipid II, the precursor molecule for peptidoglycan synthesis.

This vancomycin-TMR conjugate has been instrumental in developing FRET-based assays to monitor the translocation, or "flipping," of Lipid II across the bacterial cell membrane. In these assays, Lipid II is labeled with a donor fluorophore (like NBD), and vancomycin-TMR serves as the acceptor. Since vancomycin cannot cross the cell membrane, a FRET signal is only generated when the NBD-Lipid II is flipped to the outer leaflet of the membrane, bringing it into close proximity with the extracellular vancomycin-TMR.

This powerful technique has been used to identify and characterize the function of bacterial proteins involved in cell wall synthesis. For example, research has shown that overexpression of the protein FtsW, a suspected Lipid II flippase, leads to an increased FRET signal, indicating an enhanced rate of Lipid II translocation to the outer membrane. This provided strong biochemical evidence for FtsW's role as a transporter of lipid-linked cell wall precursors.

This compound is utilized in neuroscience as a fluorescent neuronal tracer to map the intricate connections and pathways of the nervous system. nih.gov Its ability to be introduced into neurons and subsequently transported along their axons allows for the visualization of neuronal projections. nih.govumich.edu

The primary amine group of this compound allows it to be used in juxtacellular labeling techniques. During electrophysiological recording from a single neuron, a positive current can be applied to electrophorese this compound from the recording pipette into the targeted cell. The tracer then fills the cell body, dendrites, and axons, allowing for detailed morphological reconstruction of the recorded neuron after the tissue is fixed and sectioned. This method directly correlates a neuron's physiological activity with its specific anatomical structure and connections.

Furthermore, this compound can be used for staining neuronal elements that are activated during optical imaging experiments. By introducing the dye during stimulation, researchers can visualize the population of neurons that contribute to the presynaptic component of an observed optical response, providing insights into the functional circuitry of brain regions.

Studies on Bacterial Cell Wall Synthesis and Transporter Activity

Functionalization of Nanomaterials and Polymeric Constructs for Targeted Biological Research

The reactive primary amine of this compound makes it a valuable molecule for the functionalization of various nanomaterials and polymeric structures. doi.orgmdpi.comqu.edu.qa This covalent attachment of a bright, stable fluorophore allows for the tracking and quantification of these materials in biological systems. acs.orgdoi.org

Azlactone-functionalized polymers, for example, can be readily modified by reacting them with the amine group of this compound. This process creates fluorescently-labeled polymers that can be used to coat surfaces, such as cotton threads or hair fibers, creating reactive thin films whose presence and uniformity can be easily verified by fluorescence microscopy. qu.edu.qa

In the realm of nanomedicine, this compound is used to label nanocarriers like nanogels and gold nanoparticles. acs.orgdoi.org For instance, polymeric nanogels can be synthesized to include this compound, which acts as a sensor to track their journey within biological systems. acs.org These labeled nanogels can then be used to study cellular uptake mechanisms, such as their interaction with macrophages. acs.org Similarly, gold nanoparticles can be coated with a polymer shell that has been functionalized with this compound, allowing for their visualization inside cells and accumulation in organelles like lysosomes. doi.org

Table 2: Examples of Nanomaterials Functionalized with this compound

| Nanomaterial | Functionalization Method | Core/Material Size | Application | Research Finding |

|---|---|---|---|---|

| Polyisobutylene-alt-maleic anhydride (B1165640) (PMA) coated Gold Nanoparticles (Au-PMA* NPs) | Reaction of maleic anhydride rings with the amino group of this compound | 4.8 nm (gold core) | Investigating nanoparticle uptake and subcellular localization in HUVECs and HeLa cells | Au-PMA* NPs were taken up by cells and accumulated in lysosomes, as visualized by TEM. doi.org |

| Squaric Ester-Based Nanogels (D-NG) | Conjugation to squaric ester amide moieties prior to cross-linking | Not specified | Investigating in vitro uptake by RAW murine macrophages | Low uptake observed at concentrations up to 100 µg/mL, suggesting potential to avoid rapid phagocytosis in vivo. acs.org |

This functionalization is crucial for developing and validating targeted drug delivery systems and for understanding the fundamental interactions between nanomaterials and cells. mdpi.comnih.govnih.gov

Mechanism of Action in Biological Systems

Substrate for Transglutaminases

One of the primary applications of TMR cadaverine (B124047) is as a substrate for transglutaminase enzymes. tenovapharma.com Transglutaminases are enzymes that catalyze the formation of an isopeptide bond between the γ-carboxamide group of a glutamine residue and the ε-amino group of a lysine (B10760008) residue in proteins. TMR cadaverine, with its terminal primary amine, can act as an amine donor substrate. aatbio.com In the presence of a transglutaminase and a protein containing a reactive glutamine residue, the enzyme will covalently attach the fluorescent this compound to the protein. tenovapharma.com This enzymatic labeling is highly specific and is widely used to assay transglutaminase activity and to label their protein substrates. pnas.org

Live-Cell Imaging Methodologies for Dynamic Processes

Primary Amine-Containing Fluorescent Tag

The primary aliphatic amine on the cadaverine portion of this compound also allows it to be used as a general fluorescent labeling reagent. fishersci.co.uk This amine group can be chemically conjugated to various functional groups on other biomolecules. fishersci.co.uk For example, it can be coupled to carboxylic acids on proteins using carbodiimide (B86325) chemistry, such as with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.co.ukbiotium.com It can also react with aldehydes and ketones to form a Schiff base, which can then be reduced to a stable amine linkage. fishersci.co.uk This versatility makes this compound a valuable tool for fluorescently tagging a wide array of biological molecules for visualization and tracking. smolecule.com

Future Directions and Emerging Research Avenues for Tmr Cadaverine

Development of Next-Generation TMR Cadaverine (B124047) Derivatives for Enhanced Research Utility

The foundational utility of TMR cadaverine as a robust fluorescent label has spurred research into developing next-generation derivatives with enhanced properties for more demanding research applications. A significant focus is on improving the purity and specificity of the probe. For instance, the separation of 5-TAMRA cadaverine, a single isomer, from the common 5(6)-TAMRA cadaverine mixture represents a key advancement. tenovapharma.com This purified isomer is preferred for complex biological studies where reproducibility is paramount, as even minor positional differences between the 5- and 6-isomers can have biological consequences. tenovapharma.com

Another avenue of development involves creating derivatives with altered physicochemical properties to suit specific experimental needs. This includes modifications to enhance biocompatibility and functionality for use in biomedical devices by employing this compound to modify polymer surfaces. smolecule.com Researchers are also creating novel bioconjugates for diagnostics and therapeutics, using this compound as a fundamental building block. tenovapharma.comsmolecule.com The development of kits for labeling proteins and antibodies with next-generation dyes, which share similar reactive chemistries with this compound, points towards a trend of creating more user-friendly and efficient labeling systems. biotium.com These advancements aim to produce probes with superior brightness, photostability, and tailored functionalities for targeted biological investigations.

| Derivative/Advancement | Key Feature | Enhanced Research Utility |

| 5-TAMRA cadaverine (Purified single isomer) | High purity, single isomer form. tenovapharma.com | Increased reproducibility for sensitive and complex biological applications. tenovapharma.com |

| Polymer-functionalized surfaces | This compound is used to modify polymer surfaces. smolecule.com | Enhanced biocompatibility and functionality for biomedical devices. smolecule.com |

| Novel Bioconjugates | Acts as a building block for complex fluorescent molecules. tenovapharma.comsmolecule.com | Development of targeted probes for diagnostics and therapeutics. smolecule.com |

Integration with Multi-Modal Imaging Platforms for Holistic Biological Analysis

To achieve a more comprehensive understanding of complex biological systems, this compound is being integrated into multi-modal imaging platforms. This approach combines the advantages of fluorescence microscopy with other analytical techniques to provide a more holistic view of cellular and molecular processes.

A notable example is the combination of fluorescence imaging with magnetic resonance imaging (MRI). Researchers have developed polymeric nanoparticles that encapsulate both superparamagnetic iron oxides (SPIOs) for MRI contrast and quantum dots (QDs) for fluorescence. umich.edu These nanoparticles are also labeled with TMR, enabling targeted dual-modality imaging of biological targets. umich.edu This allows for both high-resolution cellular imaging and deep-tissue visualization.

Furthermore, this compound has been used in conjunction with atomic force microscopy (AFM). uni-marburg.de In one study, a polymer was functionalized with this compound, allowing for the simultaneous investigation of the material's surface topography via AFM and its fluorescent properties. uni-marburg.de This integration of techniques provides correlative data on the physical and chemical characteristics of biomaterials and their interactions with biological systems. The use of TMR-labeled particles also allows for the study of cellular processes like phagocytosis, where the fluorescent signal can be correlated with changes in cell morphology and particle internalization. wur.nl

| Imaging Modality 1 | Imaging Modality 2 | This compound Role | Research Application |

| Fluorescence Microscopy | Magnetic Resonance Imaging (MRI) | Labeling of targeted nanoparticles that also contain SPIOs. umich.edu | Simultaneous in-vivo tumor imaging and cellular-level detection. umich.edu |

| Fluorescence Microscopy | Atomic Force Microscopy (AFM) | Labeling of polymers to correlate fluorescence with surface topography. uni-marburg.de | Characterization of biomaterials for bionanotechnology applications. uni-marburg.de |

Novel Applications in Systems Biology and High-Throughput Screening Methodologies

The fields of systems biology and high-throughput screening (HTS) are increasingly reliant on robust and versatile molecular probes to generate large-scale, quantitative data. nih.govstanford.edu While direct reports of this compound in large-scale HTS platforms are emerging, its intrinsic properties make it a highly suitable candidate for such applications. HTS methodologies often depend on fluorescence-based assays to screen vast libraries of compounds or genetic perturbations. nih.gov this compound, as a bright and stable fluorophore that can be conjugated to a wide range of molecules, is well-positioned for the development of novel HTS assays. smolecule.comeurogentec.com

Systems biology aims to understand the integrated behavior of complex biological networks. nih.gov This requires tools that can monitor the dynamics of multiple components simultaneously. The ability to use this compound to label specific proteins, lipids, and other biomolecules allows researchers to track their movement and interactions within the cell, providing critical data for constructing and validating systems-level models. smolecule.comnih.gov For example, fluorescently labeled molecules can be used in automated, high-content microscopy screens to analyze cellular responses to various stimuli, feeding vast amounts of data into systems biology pipelines. corefacilities.org The development of automated imaging platforms combined with sophisticated data analysis facilitates the extraction of meaningful information from complex, high-throughput experiments, a cornerstone of modern systems biology. stanford.edu

| Research Area | Role of this compound | Potential Impact |

| High-Throughput Screening (HTS) | Fluorescent reporter in automated assays for screening small molecule or genetic libraries. nih.gov | Enables rapid identification of new drug candidates or genes involved in specific pathways. |

| Systems Biology | Probe for tracking the localization and dynamics of specific biomolecules in high-content imaging studies. smolecule.comstanford.edu | Provides quantitative data for building and refining computational models of complex biological processes. nih.gov |

Elucidating Complex Biological Pathways through Advanced this compound-Based Probes

A primary application of this compound lies in the creation of advanced probes to dissect and illuminate complex biological pathways. Its ability to be conjugated to specific substrates or molecules of interest allows for the direct visualization and tracking of intricate cellular processes. tenovapharma.comeurogentec.com

One key area of research is the study of membrane dynamics and intracellular trafficking. This compound has been used to label proteins and lipids to follow their journey through endocytic and phagocytic pathways. wur.nlnih.gov For instance, it was a critical component in a fluorescence resonance energy transfer (FRET)-based assay to monitor the transport of Lipid II, a crucial cell wall precursor, across the bacterial membrane by the FtsW protein. nih.gov This study provided direct biochemical evidence for the function of an essential protein in bacterial cell wall synthesis. nih.gov

Furthermore, this compound-based probes have been instrumental in understanding organelle function and interaction. In a study investigating drug delivery systems, a polymer labeled with both TMR and a coumarin-based molecule was used to track its uptake and processing within human cells. usm.edu Confocal microscopy revealed that the polymer preferentially localized to lysosomes, and over time, the different fluorescent components were processed and sorted, shedding light on the lysosomal degradation pathway of the polymer. usm.edu These examples highlight how the strategic application of this compound-based probes enables researchers to ask and answer fundamental questions about the spatial and temporal regulation of biological pathways.

Q & A

Q. What enzymatic methods are recommended for synthesizing cadaverine from lysine in bacterial systems?

Cadaverine synthesis via lysine decarboxylase (LDC) requires optimization of pH and substrate concentration to mitigate product inhibition. For example, buffered reactions at pH 7–8 prevent drastic pH shifts caused by cadaverine’s alkaline nature, which can reduce enzyme activity by 50% at concentrations >3 g/L . Whole-cell catalysis using Corynebacterium glutamicum with overexpressed cg2893 permease enhances yield by facilitating cadaverine export, achieving up to 1.5-fold increases when combined with surfactants like Tween 40 during mid-exponential growth .

Q. How can TMR cadaverine be quantified in biological samples with minimal interference from polyamines like putrescine?

Fluorescence-based assays using tetramethylrhodamine (TMR) labeling require pH-specific optimization. At pH 8–9, this compound exhibits distinct absorbance peaks (λem 571 nm) with minimal spectral overlap from histamine or tyramine. Coupling with horseradish peroxidase (HRP) and diamine oxidase (DAO) improves selectivity, as DAO preferentially oxidizes cadaverine over other polyamines under controlled pH . For immunohistochemical detection, Alexa Fluor 488 streptavidin conjugates can visualize transamidated cadaverine in tissue samples, validated via NIH Image J for intensity quantification .

Q. What ethical protocols are critical when using cadaverine in animal or human tissue studies?

Studies involving animal models must comply with institutional ethics approvals, including justification of sample sizes via 4R principles (reduction, refinement, replacement, and responsibility). For human-derived tissues, ensure donor consent aligns with local regulations (e.g., written authorization for research use) and document procurement sources, specimen types (frozen, biospecimens), and compliance with state/national licensure requirements .

Advanced Research Questions

Q. How can discrepancies between lysine consumption and cadaverine production in metabolic models be resolved?

Systems biology approaches, such as constrained parameter estimation, address inconsistencies where simulated cadaverine levels exceed lysine degradation. For instance, adding constraints to enforce mass balance in S-system models prevents overestimation of cadaverine yields. Experimental validation via parallel lysine and cadaverine measurements in the same reaction setup reduces variability from separate assays .

Q. What strategies improve the robustness of pH-sensitive cadaverine biotransformation in unbuffered systems?

Dynamic pH monitoring reveals that enzymatic reactions in small-scale, unbuffered systems self-stabilize near pH 8–9 due to rapid lysine consumption. To maintain activity, use acid-tolerant LDC variants or periodic pH adjustment with weak acids (e.g., acetic acid). Alternatively, immobilize enzymes on chitosan beads to buffer microenvironmental pH shifts .

Q. How does TGF-β2 influence TGM2-mediated cadaverine crosslinking in trabecular meshwork (TM) cells?

TGF-β2 upregulates transglutaminase 2 (TGM2), enhancing biotin-labeled cadaverine incorporation into extracellular matrices. Methodologically, treat TM cells with 5 ng/ml TGF-β2 for 48 hours, followed by fluorescence microscopy and Image J quantification. Statistical analysis (e.g., ANOVA with p<0.05 significance) confirms elevated crosslinking compared to controls .

Q. What statistical frameworks are optimal for analyzing time-dependent inflammatory responses to exogenous cadaverine?

Repeated-measures ANOVA with cubic model curve fitting effectively captures nonlinear trends in cytokine levels (e.g., TNF-α, IL-6). For rabbit studies, correlate cadaverine doses (e.g., 0.1–1 mM) with serum inflammatory markers using Spearman’s rank correlation to account for non-normal distributions .

Methodological Best Practices

- Data Validation : Cross-validate HPLC or fluorescence results with enzymatic assays to confirm specificity .

- Modeling Constraints : Apply mass-balance constraints in metabolic models to align lysine degradation with cadaverine output .

- Ethical Documentation : Maintain detailed records of cadaveric specimen procurement, including donor consent and institutional approvals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.